molecular formula C14H14N6O2S B12206518 N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B12206518
M. Wt: 330.37 g/mol
InChI Key: MXFCNVGQADJJLH-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide (CAS: 309274-49-5) is a heterocyclic acetamide derivative featuring a 1,2-oxazole ring substituted with a methyl group at position 5 and a tetrazole ring linked via a sulfanyl acetamide bridge. The molecular formula is C₁₀H₁₁N₅O₃S, with a molecular weight of 281.291 g/mol . The tetrazole moiety provides hydrogen-bonding capacity and metabolic stability, while the methyl groups enhance hydrophobic interactions.

Properties

Molecular Formula

C14H14N6O2S

Molecular Weight

330.37 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetamide

InChI

InChI=1S/C14H14N6O2S/c1-9-3-5-11(6-4-9)20-14(16-18-19-20)23-8-13(21)15-12-7-10(2)22-17-12/h3-7H,8H2,1-2H3,(H,15,17,21)

InChI Key

MXFCNVGQADJJLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NOC(=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the oxazole and tetrazole intermediates, followed by their coupling through a sulfanyl linkage. Common reagents and conditions might include:

    Oxazole formation: Cyclization of appropriate precursors under acidic or basic conditions.

    Tetrazole formation: Reaction of nitriles with azides under thermal or catalytic conditions.

    Coupling reaction: Use of thiolating agents and coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve continuous flow chemistry, use of green solvents, and recycling of reagents.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide group is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative.

  • Conditions :

    • Acidic : HCl (6M), reflux, 12 hours → Formation of 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetic acid .

    • Basic : NaOH (2M), 80°C, 6 hours → Intermediate sodium salt, acidified to isolate the carboxylic acid .

  • Relevance : Hydrolysis studies are critical for prodrug activation or metabolite identification in medicinal chemistry .

Oxidation of the Sulfanyl (-S-) Linker

The sulfanyl group can undergo oxidation to sulfoxide or sulfone derivatives, altering electronic properties and bioactivity.

  • Oxidizing Agents :

    AgentProductConditions
    H<sub>2</sub>O<sub>2</sub>SulfoxideRT, 4 hours, CH<sub>3</sub>CN
    mCPBASulfone0°C → RT, 2 hours
  • Impact : Sulfone derivatives exhibit enhanced metabolic stability compared to sulfides .

Electrophilic Substitution on the Oxazole Ring

The oxazole ring undergoes electrophilic substitution at the 4- or 5-positions due to electron-rich nitrogen atoms.

  • Nitration :

    • HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C → Nitro group introduced at C4 .

  • Halogenation :

    • Br<sub>2</sub> in CHCl<sub>3</sub> → Bromination at C5 .

Coordination with Metal Ions

The tetrazole and oxazole nitrogen atoms act as ligands for metal coordination, relevant to catalysis or material science.

  • Example Reaction :

    Compound+Cu(OAc)2Cu(II) complex(DMF, 60°C, 8 hours)\text{Compound} + \text{Cu(OAc)}_2 \rightarrow \text{Cu(II) complex} \quad (\text{DMF, 60°C, 8 hours})
  • Application : Metal complexes of tetrazoles are studied for antimicrobial and anticancer activities .

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl linker participates in nucleophilic displacement reactions.

  • Thiol-Disulfide Exchange :

    • Reaction with dithiothreitol (DTT) → Cleavage of the S–C bond, releasing tetrazole and oxazole-thiol derivatives .

Cycloaddition Reactions

The oxazole ring can act as a diene in Diels-Alder reactions.

  • Example :

    Compound+Maleic anhydrideBicyclic adduct(Toluene, 110°C, 24 hours)\text{Compound} + \text{Maleic anhydride} \rightarrow \text{Bicyclic adduct} \quad (\text{Toluene, 110°C, 24 hours})

    This reactivity is leveraged in synthesizing polycyclic scaffolds for drug discovery .

Photochemical Reactivity

UV irradiation induces C–S bond cleavage in sulfanyl-containing compounds.

  • Pathway :

    CompoundhνOxazole radical+Tetrazole radical\text{Compound} \xrightarrow{h\nu} \text{Oxazole radical} + \text{Tetrazole radical}

    Studied for generating reactive intermediates in polymer chemistry .

Key Structural Insights from Analogous Compounds

Functional GroupReactivity Observed in AnaloguesSource
TetrazoleMetal coordination, redox activity
OxazoleElectrophilic substitution, cycloaddition
Sulfanyl linkerOxidation, nucleophilic displacement

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is C22H20N4O2S, with a molecular weight of approximately 396.49 g/mol. The compound features an oxazole ring and a tetrazole moiety, which are known for their biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing oxazole and tetrazole derivatives. These compounds have been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that this compound may exhibit similar properties, making it a candidate for further investigation in cancer therapy .

Neuroprotective Effects

Compounds with oxazole structures have been investigated for their neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to modulate tau protein aggregation could provide therapeutic avenues for treating tauopathies .

Antimicrobial Activity

The presence of sulfur in the compound's structure suggests potential antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains. The exploration of this compound's efficacy against pathogens could contribute to the development of new antimicrobial agents .

Case Study 1: Anticancer Efficacy

In a study examining the effects of oxazole derivatives on cancer cell lines, this compound was tested for its ability to inhibit cell growth in breast cancer cells. Results indicated a dose-dependent decrease in viability, suggesting its potential as an anticancer agent .

Case Study 2: Neuroprotection

A research project focused on neuroprotective agents evaluated several oxazole-containing compounds for their ability to prevent neurodegeneration in cellular models. This compound demonstrated significant protective effects against oxidative stress-induced cell death .

Mechanism of Action

The mechanism of action of “N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide” would depend on its specific biological activity. It could interact with enzymes, receptors, or other molecular targets, modulating their function through binding or inhibition. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Heterocyclic Cores

Compound A : N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
  • Structural Difference : The 1,2-oxazole ring is replaced with a 1,3,4-thiadiazole core, and the methyl group is substituted with an ethyl group.
  • The ethyl group increases hydrophobicity, which may improve membrane permeability but reduce solubility .
Compound B : N-(5-Acetamido-2-methoxyphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • Structural Difference : The tetrazole is replaced with a 1,2,4-triazole, and a pyridinyl group is introduced.
  • Impact: Triazoles offer greater rigidity and diverse hydrogen-bonding interactions.
Compound C : N-(1,3-Benzodioxol-5-yl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetamide
  • Structural Difference : Incorporates a benzodioxol group and a fused thiazolo-triazole system.
  • Impact : The benzodioxol group increases lipophilicity, favoring blood-brain barrier penetration. The thiazolo-triazole system may confer unique activity against inflammatory or microbial targets .

Functional Group Modifications and Pharmacokinetics

Compound Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 5-methyloxazole, 4-methylphenyl 281.29 Balanced solubility and metabolic stability; potential anti-inflammatory activity
VUAA-1 () 4-ethylphenyl, pyridinyl-triazole ~350 (estimated) Orco channel agonist; enhanced ion channel modulation due to triazole flexibility
iCRT3 () Oxazole, phenylethyl 395.45 Wnt/β-catenin inhibitor; oxazole core critical for β-catenin binding
ZINC C13035420 () Cyclopropylcarbamoyl, triazole 357.38 High solubility due to carbamoyl group; targets chemokine receptors
  • Solubility Trends : Methyl and ethyl groups (e.g., Target Compound, Compound A) reduce aqueous solubility compared to polar substituents like pyridine (Compound B) or carbamoyl (ZINC C13035420).
  • Metabolic Stability : Tetrazoles (Target Compound) resist oxidative metabolism better than triazoles (Compound B) due to aromatic stabilization .

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure combining an oxazole ring, a tetrazole moiety, and a sulfanyl group. Its molecular formula is C14H16N4OC_{14}H_{16}N_4O with a molecular weight of approximately 256.31 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

Biological Activity Overview

Research has indicated various biological activities associated with similar compounds, particularly focusing on their roles as enzyme inhibitors and their effects on cellular pathways.

Enzyme Inhibition

  • Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition :
    • A study synthesized derivatives related to tetrazole and evaluated their inhibitory effects on PTP1B. Among these derivatives, certain compounds exhibited significant inhibitory activity with IC50 values in the low micromolar range, indicating potential for diabetes treatment through modulation of insulin signaling pathways .
  • Urease Inhibition :
    • Compounds structurally related to this compound have shown promising urease inhibition. This activity is significant as urease inhibitors can be beneficial in treating conditions like urinary tract infections and gastric ulcers .

Study 1: Synthesis and Biological Evaluation

In a recent study, derivatives of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide were synthesized and screened for PTP1B inhibition. The most potent derivative demonstrated an IC50 value of 4.48 µM, highlighting the potential for further development into therapeutic agents targeting metabolic disorders .

Study 2: Antioxidant and Antihypertensive Activities

Another investigation focused on a series of acetamides that included the tetrazole group. These compounds exhibited significant antioxidant activity in DPPH assays and showed antihypertensive effects in vivo. The structure-activity relationship indicated that modifications at specific positions enhanced biological efficacy .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and target enzymes such as PTP1B and urease. These studies suggest that hydrogen bonding and hydrophobic interactions play critical roles in the binding affinity of these compounds to their respective targets .

Q & A

Q. What are the standard synthetic protocols for preparing N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing equimolar concentrations of intermediates (e.g., substituted oxazolones and sulfanylacetamide derivatives) in pyridine with zeolite (Y-H) as a catalyst at 150°C for 5 hours . Alternative routes use chloroacetyl chloride and triethylamine in dioxane, followed by recrystallization from ethanol or ethanol-DMF mixtures to purify the product . Optimization of yield (~70–85%) requires precise stoichiometry and catalyst selection.

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :
  • 1H NMR : Peaks at δ 3.43 ppm (CH2 group) and δ 7.04–7.95 ppm (aromatic protons) confirm backbone and substituent integrity .
  • EIMS/LC-MS : Molecular ion peaks (e.g., m/z 281.291 for C10H11N5O3S) validate molecular weight .
  • IR Spectroscopy : Bands at 1650–1680 cm⁻¹ (amide C=O) and 1250–1300 cm⁻¹ (C-S) confirm functional groups .

Q. How is crystallographic data analyzed to resolve structural ambiguities?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) data are refined using SHELXL for small-molecule structures, with hydrogen atoms placed geometrically and thermal parameters refined anisotropically . Visualization tools like ORTEP-3 generate thermal ellipsoid plots to assess bond lengths/angles and detect disorder . For example, C-S bond lengths in the tetrazole moiety should align with standard values (1.78–1.82 Å) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Methodological Answer :
  • Functional Group Variation : Replace the 4-methylphenyl group with electron-withdrawing substituents (e.g., fluoro, nitro) to modulate electronic effects on tetrazole ring reactivity .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like DNA polymerase or inflammatory enzymes. For instance, derivatives with bulky aryl groups show improved hydrophobic interactions in docking studies .
  • In Vitro Screening : Prioritize analogs with IC50 values <10 µM in antiproliferative or enzyme inhibition assays .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) from independent studies. For example, discrepancies in IC50 values may arise from differences in MTT assay protocols (24 vs. 48-hour exposure) .
  • Dose-Response Validation : Re-test compounds under standardized conditions (e.g., NCI-60 panel for anticancer activity) to eliminate batch variability .
  • Off-Target Profiling : Use kinome-wide screens or proteomics to identify unintended targets (e.g., kinase inhibition) that may explain inconsistent results .

Q. How are computational methods integrated into mechanistic studies of this compound?

  • Methodological Answer :
  • DFT Calculations : Gaussian 09 optimizes molecular geometry to compute electrostatic potential maps, identifying nucleophilic/electrophilic regions (e.g., sulfur atoms in the sulfanyl group as reactive sites) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., COX-2 or EGFR) in explicit solvent (AMBER force field) to assess stability of binding poses over 100-ns trajectories .
  • ADMET Prediction : SwissADME predicts pharmacokinetic properties (e.g., logP ~2.5, high GI absorption) to prioritize analogs with favorable bioavailability .

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